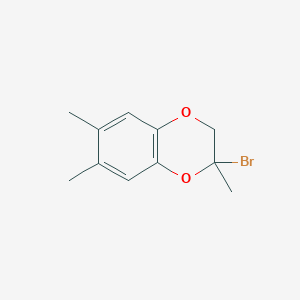
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of benzodioxine, characterized by the presence of three methyl groups and a bromine atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine without the bromine atom.
Applications De Recherche Scientifique
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine: The non-brominated parent compound.
2-Chloro-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: A chlorinated analogue.
2-Iodo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: An iodinated analogue.
Uniqueness
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogues. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not possible with the non-halogenated or differently halogenated analogues. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
3-bromo-3,6,7-trimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5H,6H2,1-3H3 |
Clé InChI |
XDTGPYCYQLFZHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(CO2)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
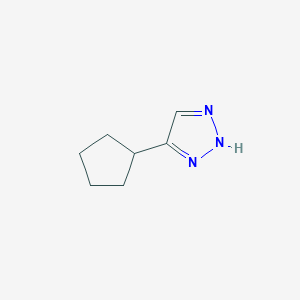
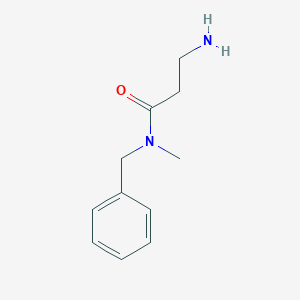
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
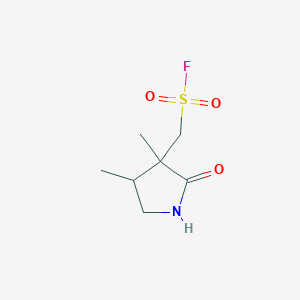
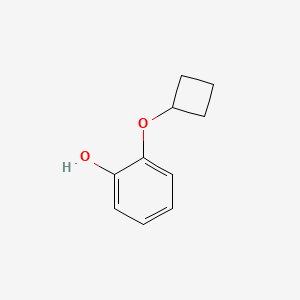
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)

![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
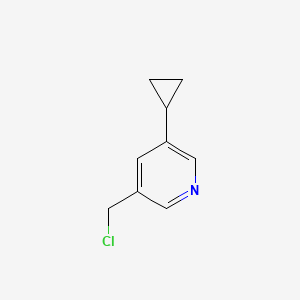
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
